7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, various 4- ((1-cyclopropyl-3- (tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives have been developed as ALK5 inhibitors . Another compound, O - (Tetrahydro-2 H -pyran-2-yl)hydroxylamine (OTX), has been used in the synthesis of potential histone deacetylase (HDAC) inhibitors .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, various 4- ((1-cyclopropyl-3- (tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives have been developed . Another similar compound, 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, has a molecular formula of C8H11BrN2O .Scientific Research Applications
Synthesis of New Polyheterocyclic Ring Systems
The compound has been used as a precursor in the synthesis of new polyheterocyclic ring systems. It has shown potential in creating pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives, among others, which were characterized for their in vitro antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Development of Antibacterial and Antioxidant Agents
Researchers have developed various sulfonamide derivatives linked to this compound, which demonstrated significant antibacterial and antioxidant activities. These compounds were synthesized and characterized, showing excellent activity against both Gram-positive and Gram-negative bacterial strains (Variya, Panchal, & Patel, 2019).
Molecular Structure Analysis
Studies have focused on the molecular structure of related compounds, analyzing their conformation and hydrogen bonding patterns. This research provides insight into the molecular aggregation and potential applications in material science or pharmacology (Quiroga, Trilleras, Hursthouse, Cobo, & Glidewell, 2010).
Potential in Anticancer Research
The compound and its derivatives have been explored for their potential as anticancer agents. For instance, organometallic complexes containing the compound have been synthesized and evaluated for their cytotoxicity and cell cycle effects in human cancer cells, as well as their inhibitory activity on cyclin-dependent kinases (Stepanenko et al., 2011).
Comprehensive Review of Biomedical Applications
A review of over 300,000 1H-pyrazolo[3,4-b]pyridines, including this compound, has covered the diversity of substituents and synthetic methods used for their synthesis. The review also highlights the broad biomedical applications of these compounds (Donaire-Arias et al., 2022).
Structural and Hydrogen Bonding Analysis
Further research on related compounds has provided detailed insights into their molecular structures, such as conformation and hydrogen bonding patterns. This research contributes to a deeper understanding of the compound's properties and potential applications (Fan et al., 2008).
Application in Time-Resolved Fluorescence Immunoassay
The compound has been utilized in the synthesis of a bifunctional chelate intermediate for time-resolved fluorescence immunoassay, demonstrating its utility in biochemical analysis and diagnostics (Li-hua, 2009).
Synthesis of Pyrazolo[3,4-b]pyridines for Diverse Applications
This compound has been a key player in the synthesis of various pyrazolo[3,4-b]pyridine derivatives, showcasing its versatility in producing compounds with potential applications across multiple pharmacological fields (Gad-Elkareem, Abdel-fattah, & Elneairy, 2007).
Mechanism of Action
Target of Action
The primary targets of 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine are currently unknown. This compound is structurally similar to O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine , which has been reported to interact with DNA . .
Mode of Action
Given its structural similarity to O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine , it may interact with DNA or other cellular components
Biochemical Pathways
The biochemical pathways affected by 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine are currently unknown. Based on its structural similarity to other compounds, it may be involved in DNA-related processes . More research is needed to identify the specific pathways this compound affects.
Result of Action
Given its potential interaction with DNA , it may influence genetic processes, but this requires further investigation.
properties
IUPAC Name |
7-bromo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c12-11-10-8(4-5-13-11)7-14-15(10)9-3-1-2-6-16-9/h4-5,7,9H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWUXWMCCPGJRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CN=C3Br)C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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